molecular formula C8H11BrN2O3S2 B254788 5-bromo-N-morpholin-4-ylthiophene-2-sulfonamide

5-bromo-N-morpholin-4-ylthiophene-2-sulfonamide

Cat. No.: B254788
M. Wt: 327.2 g/mol
InChI Key: FGGWMYNFAQCGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-morpholin-4-ylthiophene-2-sulfonamide is a chemical compound with a molecular formula of C9H11BrN2O3S It is characterized by the presence of a bromine atom, a morpholine ring, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-thiophenesulfonyl chloride with morpholine in the presence of a base, followed by bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-morpholin-4-ylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and a base such as potassium carbonate (K2CO3).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced thiophene compounds.

Scientific Research Applications

5-bromo-N-morpholin-4-ylthiophene-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-morpholin-4-ylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-morpholinyl)-2-thiophenecarboxamide
  • 5-bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methoxybenzamide
  • 5-bromo-N-[2-(4-morpholinyl)ethyl]-2-pyridinamine

Uniqueness

5-bromo-N-morpholin-4-ylthiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H11BrN2O3S2

Molecular Weight

327.2 g/mol

IUPAC Name

5-bromo-N-morpholin-4-ylthiophene-2-sulfonamide

InChI

InChI=1S/C8H11BrN2O3S2/c9-7-1-2-8(15-7)16(12,13)10-11-3-5-14-6-4-11/h1-2,10H,3-6H2

InChI Key

FGGWMYNFAQCGBR-UHFFFAOYSA-N

SMILES

C1COCCN1NS(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

C1COCCN1NS(=O)(=O)C2=CC=C(S2)Br

solubility

36.6 [ug/mL]

Origin of Product

United States

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